molecular formula C11H18N2O B8071023 4-[(dimethylamino)methyl]benzaldehyde

4-[(dimethylamino)methyl]benzaldehyde

Cat. No.: B8071023
M. Wt: 194.27 g/mol
InChI Key: MPEXVUXOFQBBNC-UHFFFAOYSA-N
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Description

4-[(dimethylamino)methyl]benzaldehyde is an organic compound with a unique structure that includes a cyclohexa-2,4-diene ring substituted with methylaminomethyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methyl]benzaldehyde typically involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines. The process begins with the preparation of cyclohexa-2,4-diene-1-one sulfone derivatives, which undergo ring cleavage upon irradiation with visible light in the presence of diamines . The reaction conditions often include the use of ethanol or ethanol-DMSO mixtures at temperatures below 38°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of photolytic cleavage and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(dimethylamino)methyl]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The methylaminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(dimethylamino)methyl]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methyl]benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the diene moiety can participate in cycloaddition reactions, leading to the formation of new chemical entities with biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(dimethylamino)methyl]benzaldehyde is unique due to the presence of both methylaminomethyl groups and an aldehyde functional group on the cyclohexa-2,4-diene ring

Properties

IUPAC Name

1,4-bis(methylaminomethyl)cyclohexa-2,4-diene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-12-7-10-3-5-11(9-14,6-4-10)8-13-2/h3-5,9,12-13H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEXVUXOFQBBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CCC(C=C1)(CNC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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